Rucaparib
Overview
Description
Rucaparib is an oral small-molecule poly (ADP-ribose) polymerase inhibitor used for the treatment of recurrent ovarian and prostate cancers in previously treated adults . It is used as maintenance treatment in patients with ovarian cancer, fallopian tube cancer, or primary peritoneal cancer that has come back . It is only used in patients who have a certain type of inherited (germline) or acquired (somatic) abnormal BRCA gene .
Synthesis Analysis
A concise total synthesis of rucaparib, an FDA-approved drug for ovarian and prostate cancers, is reported. The Heck reaction of the commercially available aryl iodide with acrylonitrile provided the desired (E)-2-aminocinnamonitrile derivative .Molecular Structure Analysis
The molecular structure of Rucaparib is 8-Fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one .Chemical Reactions Analysis
Rucaparib has been subjected to forced degradation under basic, acidic, neutral, and oxidative stress conditions . Six new degradants of rucaparib were identified under oxidative degradation . In patients, rucaparib moderately inhibited cytochrome P450 (CYP) 1A2 and weakly inhibited CYP3As, CYP2C9, and CYP2C19 .Physical And Chemical Properties Analysis
Rucaparib is a solid substance with a characteristic odor . Its molecular weight is 555.7 g/mol .Scientific Research Applications
Mechanism of Action and Use in Ovarian Cancer
Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor, significantly inhibiting PARP1, PARP2, and PARP3 enzymes. It has shown notable antitumor activity in patients with high-grade ovarian carcinoma, particularly in cases with BRCA mutations (both germline and somatic) and homologous recombination deficiency (HRD). This effectiveness is attributed to rucaparib's ability to exploit the "synthetic lethality" in DNA repair, a process where cancer cells with defective DNA repair genes are particularly vulnerable to PARP inhibitors. As a maintenance treatment, rucaparib has been observed to increase progression-free survival in patients who responded to platinum-based chemotherapy (Dal Molin et al., 2018) (Colombo et al., 2018).
Radiosynthesis and Imaging Applications
Innovative strategies have been developed for the radiosynthesis of [18F]Rucaparib, employing copper-mediated nucleophilic 18F-fluorodeboronation. This approach is beneficial for imaging and potentially for targeted radiotherapy in BRCA-mutated cancers. Preliminary in vitro studies have showcased its potential, marking a significant advancement in the application of rucaparib beyond conventional therapeutic realms (Chen et al., 2021).
Application in Prostate Cancer
Rucaparib has demonstrated promising efficacy in metastatic castration-resistant prostate cancer (mCRPC) with deleterious DNA damage repair (DDR) gene alterations. This is particularly notable in patients with BRCA and other specific DDR gene alterations, suggesting its potential utility in a broader scope of cancer types beyond ovarian cancer (Abida et al., 2019).
Efficacy in Other Cancers and Preclinical Models
Studies also indicate that rucaparib might be effective in various cancers with mutations in non-BRCA1/2 homologous recombination repair (HRR) genes. This was demonstrated in preclinical models, including patient-derived xenografts (PDX), showing significant tumor growth inhibition in models with various HRR gene mutations (Robillard et al., 2022).
Cervical Cancer Applications
Rucaparib has exhibited significant anti-proliferative effects and acted as an effective radiosensitizerin cervical cancer. In vitro studies using cervical cancer cell lines demonstrated that rucaparib induced G2/M phase arrest and reduced the expression of cyclin D1 and CDK4. Additionally, when combined with radiotherapy, it significantly decreased clone formation and accentuated G2/M phase arrest, indicating its potential as a treatment option in cervical cancer therapy (Tang et al., 2018).
Pharmacokinetics and Safety in Diverse Conditions
Research on the pharmacokinetics and safety of rucaparib in patients with advanced solid tumors and hepatic impairment revealed that hepatic impairment mildly increases the area under the concentration–time curve (AUC) for rucaparib compared to patients with normal hepatic function. This study suggests that while starting dose adjustments might not be necessary for patients with moderate hepatic impairment, close safety monitoring is warranted (Grechko et al., 2021).
Applications in Pancreatic Cancer
A study indicated that rucaparib, as a maintenance therapy, showed signs of disease control in patients with platinum-sensitive advanced pancreatic cancer and a pathogenic mutation in BRCA1, BRCA2, or PALB2. This opens up possibilities for its use in pancreatic cancer treatment, especially in genetically specific subsets of patients (Cancer discovery, 2019).
Intracranial Efficacy in Breast Cancer
Intracranial evaluations of rucaparib have shown promising results in a BRCA1-mutant intracranial triple-negative breast cancer (TNBC) mouse model, as well as clinical activity observed in a patient with germline BRCA2-mutant breast cancer with CNS involvement. These findings highlight the potential activity of rucaparib in the brain and its application in breast cancer with central nervous system involvement (Nguyen et al., 2019).
Future Directions
properties
IUPAC Name |
6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMABYWSNWIZPAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182563 | |
Record name | Rucaparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
PARPs play a role in DNA repair by activating DNA damage response pathways, such as base excision repair, and facilitating DNA repair. PARPs were evaluated as novel anticancer therapeutic targets after discovering that PARP-1 inhibitors reduce tumour growth in BRCA-deficient cancers. BRCA1 and BRCA2 are tumour suppressor genes involved in various cellular processes related to cell growth and death, including DNA repair. More specifically, BRCA1 and BRCA2 are involved in homologous recombination (HR) DNA repair. Cancer cells with a deleterious BRCA mutation are HR-deficient, resulting in unregulated and aberrant cell repair and growth. Rucaparib inhibits PARP1, PARP2, and PARP3. Inhibiting PARP traps the enzyme on damaged DNA, halting the repair process and forming toxic PARP–DNA complexes. Alternatively, other DNA repair processes such as error-prone nonhomologous end joining (NHEJ) or alternative end-joining pathways can be initiated, leading to mutations or chromosomal change. Further DNA damage can trigger cancer cell apoptosis and cell death. Typically, inhibition of PARP converts single-strand breaks in DNA to double-strand breaks at replication forks. HR DNA repair pathways repair double-strand breaks; however, HR-deficient cancer cells lack this repair mechanism. Because HR-deficient cancer cells are more vulnerable to unsalvageable DNA damage, rucaparib-induced PARP inhibition leads to synthetic lethality. In this phenomenon, two non-lethal defects (HR deficiency and PARP inhibition) combine and cause cell death. | |
Record name | Rucaparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12332 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Rucaparib | |
CAS RN |
283173-50-2 | |
Record name | Rucaparib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=283173-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rucaparib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283173502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rucaparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12332 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rucaparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUCAPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8237F3U7EH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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